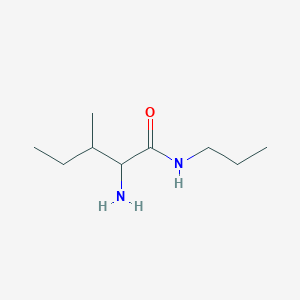

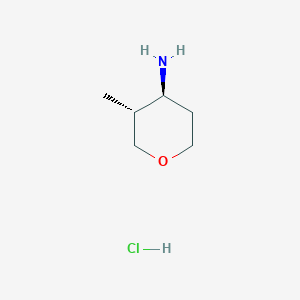

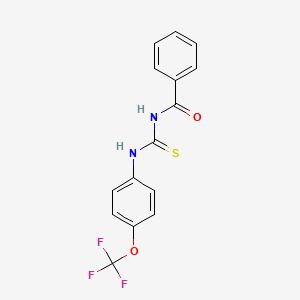

![molecular formula C17H29BrClNOSi B3108095 (1S,3R)-5-Bromo-3-[[(tert-butyldimethylsilyl)oxy]methyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1638668-28-6](/img/structure/B3108095.png)

(1S,3R)-5-Bromo-3-[[(tert-butyldimethylsilyl)oxy]methyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydroisoquinoline core followed by the introduction of the bromo and tert-butyldimethylsilyl groups. The tert-butyldimethylsilyl group is often used as a protecting group in organic synthesis .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the tert-butyldimethylsilyl group, which can be removed under certain conditions .Scientific Research Applications

Local Anesthetic Activity and Toxicity Studies

Isoquinoline alkaloids, a related class, demonstrate pronounced roles in treating various diseases. Research on synthesizing 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines showed high local anesthetic activity and provided insights into acute toxicity and structure-toxicity relationships. These compounds, in their studies, showed promise for future investigations as potential drug candidates, indicating the breadth of therapeutic applications for tetrahydroisoquinoline derivatives (Azamatov et al., 2023).

Synthetic Approaches for Functionalized Tetrahydroisoquinolines

Another significant area of research focuses on the synthesis of functionalized tetrahydroisoquinolines, demonstrating the versatility of chiral aziridine-2-carboxylates as precursors. Such studies contribute to the broader understanding of synthesizing complex molecules with potential biological activities, underscoring the synthetic utility of tetrahydroisoquinoline structures in medicinal chemistry (Lee et al., 2012).

AMPA Receptor Antagonism

Research into competitive AMPA receptor antagonists led to the synthesis of derivatives involving tetrahydroisoquinoline structures. This area highlights the relevance of tetrahydroisoquinolines in neuropharmacology, offering insights into their potential for contributing to treatments for neurological disorders (Geng Min, 2011).

Neuroprotective Effects

Studies on the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons present the possibility of tetrahydroisoquinolines acting as lead compounds for developing new treatments for Parkinson's disease. This research opens avenues for exploring the therapeutic potential of tetrahydroisoquinoline derivatives in neurodegenerative diseases (Kotake et al., 2005).

Anticancer Properties

Finally, the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents illustrates the role of tetrahydroisoquinoline derivatives in oncology. This research underscores the continuous search for novel and safer anticancer drugs, highlighting the importance of tetrahydroisoquinolines in medicinal chemistry (Redda et al., 2010).

properties

IUPAC Name |

[(1S,3R)-5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinolin-3-yl]methoxy-tert-butyl-dimethylsilane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28BrNOSi.ClH/c1-12-14-8-7-9-16(18)15(14)10-13(19-12)11-20-21(5,6)17(2,3)4;/h7-9,12-13,19H,10-11H2,1-6H3;1H/t12-,13+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXUSRDSRKLCPZ-JHEYCYPBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CC(N1)CO[Si](C)(C)C(C)(C)C)C(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2=C(C[C@@H](N1)CO[Si](C)(C)C(C)(C)C)C(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29BrClNOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

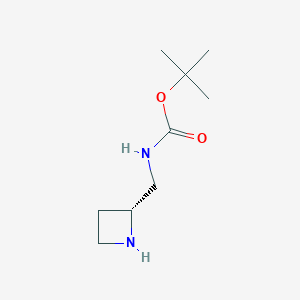

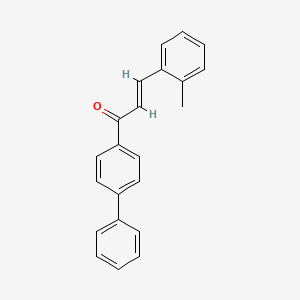

![Adenosine, N-acetyl-2-[(3,3,3-trifluoropropyl)thio]-, 2',3',5'-triacetate](/img/structure/B3108048.png)

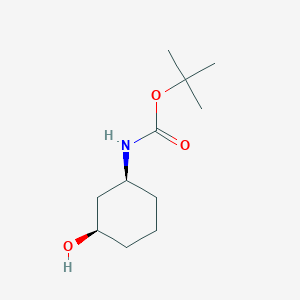

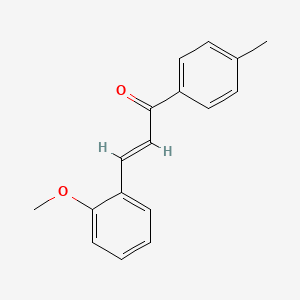

![Carbamic acid, N-[(1S,2S)-2-methyl-1-[(propylamino)carbonyl]butyl]-, phenylmethyl ester](/img/structure/B3108058.png)